3-Methyl-1-(2-phenylethyl)piperidin-4-one

Descripción general

Descripción

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 3-Methyl-1-(2-phenylethyl)piperidin-4-one is the opiate receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .

Mode of Action

The compound interacts with its targets by binding to the opiate receptors, which stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in changes in synaptic transmission, affecting the communication between neurons.

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its structural similarity to fentanyl analogs, it can be inferred that it may have similar pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target sites of action.

Result of Action

Given its structural similarity to fentanyl, it may have similar effects, such as producing analgesia and sedation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .

Análisis Bioquímico

Cellular Effects

3-Methyl-1-(2-phenylethyl)piperidin-4-one has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of certain genes, leading to changes in protein synthesis and cellular functions. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their functions. This binding can result in changes in gene expression and alterations in biochemical pathways. The exact molecular targets and the detailed mechanism of action are still being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular functions. Studies have shown that the compound can degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to the compound can result in changes in cellular functions and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions and metabolic processes. Toxic or adverse effects have been observed at high doses, indicating a threshold for safe usage. The exact dosage range and the associated effects are still being investigated .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. The compound can be metabolized through different pathways, resulting in the formation of various metabolites. These metabolic processes can influence the overall effects of the compound on cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its overall effects. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, leading to changes in cellular responses .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization processes can affect the compound’s interactions with biomolecules and its overall effects on cellular functions .

Actividad Biológica

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the context of psychoactive substances and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, case reports, and chemical analyses.

Chemical Structure and Properties

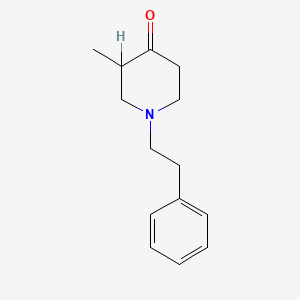

The compound is characterized by the following structural formula:

Its structure includes a piperidine ring with a methyl group and a phenylethyl side chain, which may influence its interaction with biological targets.

Biological Activity

1. Psychoactive Effects:

Research indicates that this compound exhibits psychoactive properties similar to those of other piperidine derivatives. Its effects are primarily attributed to its action on the central nervous system (CNS), where it may function as a stimulant or depressant depending on dosage and context.

2. Mechanism of Action:

The biological activity of this compound is thought to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can lead to alterations in mood, perception, and behavior, akin to other psychoactive substances.

Case Studies

Several case studies have documented the effects of this compound in both clinical and experimental settings:

- Case Study 1: A clinical report highlighted instances of intoxication among users, noting symptoms such as euphoria, increased energy levels, and in some cases, severe agitation. These effects were consistent with other stimulants in the same class .

- Case Study 2: In an animal model study, the compound was administered to assess its impact on locomotor activity. Results indicated a dose-dependent increase in activity levels, suggesting stimulant properties similar to amphetamines .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Methylpyridine | Structure | Mild CNS stimulant |

| 4-Methylamphetamine | Structure | Strong CNS stimulant |

| This compound | Structure | Moderate psychoactive effects |

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore their pharmacological properties:

- Synthesis and Analogs: Researchers have synthesized various analogs to evaluate their potency and selectivity for neurotransmitter receptors. Some analogs demonstrated enhanced activity at dopamine receptors, indicating potential for further development as therapeutic agents .

- Toxicological Studies: Toxicological assessments have shown that while the compound has potential therapeutic applications, it also carries risks of dependency and adverse effects typical of psychoactive substances. Long-term exposure studies are necessary to fully understand its safety profile .

Aplicaciones Científicas De Investigación

Synthetic Routes

The primary synthetic route involves:

- Starting Material : 1-(2-phenylethyl)piperidin-4-one.

- Reagents : Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

- Conditions : The reaction typically occurs under anhydrous conditions to prevent hydrolysis.

Medicinal Chemistry

3-Methyl-1-(2-phenylethyl)piperidin-4-one is primarily studied for its potential as an opioid analgesic. It is structurally related to fentanyl, a potent synthetic opioid, and exhibits similar pharmacological properties.

Case Study: Analgesic Potency

Research indicates that 3-methylfentanyl displays high affinity for the mu-opioid receptor, contributing to its analgesic effects. In studies comparing its potency to morphine, it was found to be significantly more potent, with an estimated potency increase of up to 300 times that of morphine in some assays .

Toxicology and Safety

Given its potency, there are significant concerns regarding the safety profile of 3-methylfentanyl. Reports have linked its use to severe toxicity and fatalities, particularly in cases of misuse or overdose. Understanding its metabolic pathways is crucial for assessing risk factors associated with this compound.

Case Study: Toxicity Reports

A review highlighted multiple cases of toxicity associated with fentanyl analogs, including 3-methylfentanyl. The substance has been implicated in numerous overdose incidents due to its high potency and rapid onset of action .

Research on Receptor Binding

Studies have demonstrated that modifications at the nitrogen atom can enhance receptor binding affinity. The addition of the 2-phenylethyl group improves hydrophobic interactions within the mu-opioid receptor binding site, which may explain the increased potency compared to other analogs .

Propiedades

IUPAC Name |

3-methyl-1-(2-phenylethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNKVRCSKRJSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342337 | |

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82003-82-5, 129164-39-2 | |

| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.